molecular formula C7H6FNO2 B1357575 3-Fluoro-2-nitrotoluene CAS No. 3013-27-2

3-Fluoro-2-nitrotoluene

Cat. No.: B1357575
CAS No.: 3013-27-2
M. Wt: 155.13 g/mol
InChI Key: JSXAJLMUBSEJFF-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where a fluorine atom is substituted at the third position and a nitro group at the second position on the benzene ring. This compound is of interest due to its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrotoluene can be synthesized through several methods. One common approach involves the nitration of 2-fluorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the desired nitro compound .

Another method involves the fluorination of 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide. This reaction yields this compound as a yellow oil, which can be purified by reduced-pressure distillation .

Industrial Production Methods: Industrial production of this compound often employs the nitration of 2-fluorotoluene due to its efficiency and cost-effectiveness. The process involves the careful control of reaction conditions to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Fluoro-2-aminotoluene.

    Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-nitrotoluene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

3-Fluoro-2-nitrotoluene can be compared with other nitrotoluene derivatives such as:

  • 2-Fluoro-4-nitrotoluene
  • 2-Fluoro-5-nitrotoluene
  • 2-Fluoro-6-nitrotoluene

Uniqueness: The position of the fluorine and nitro groups in this compound provides unique reactivity patterns compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

1-fluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXAJLMUBSEJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599772
Record name 1-Fluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-27-2
Record name 1-Fluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-3-methyl-2-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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